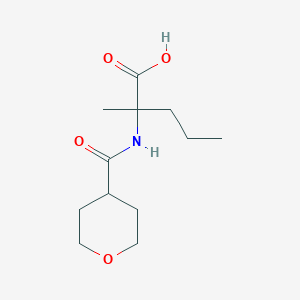
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is a widely studied compound due to its potential therapeutic applications in various diseases, including asthma, hypertension, and cardiac arrhythmias.
Mécanisme D'action
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 selectively binds to the beta-2 adrenergic receptor and blocks the binding of its endogenous ligands, such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways, including the activation of adenylate cyclase and the production of cyclic AMP. The blockade of the beta-2 adrenergic receptor leads to the inhibition of bronchodilation, vasodilation, and lipolysis.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound 118,551 inhibits the activation of adenylate cyclase and the production of cyclic AMP. In vivo studies have shown that this compound 118,551 inhibits bronchodilation, vasodilation, and lipolysis. This compound 118,551 has also been shown to have antiarrhythmic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 is a widely used beta-2 adrenergic receptor antagonist in scientific research. Its selectivity and potency make it an ideal tool for studying the beta-2 adrenergic receptor and its downstream signaling pathways. However, this compound 118,551 has some limitations. It has a short half-life, which limits its use in long-term experiments. It also has poor solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551. One area of research is the development of more potent and selective beta-2 adrenergic receptor antagonists. Another area of research is the investigation of the downstream signaling pathways of the beta-2 adrenergic receptor and their role in various physiological processes. Additionally, the therapeutic potential of this compound 118,551 in various diseases, including asthma, hypertension, and cardiac arrhythmias, should be further explored.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 involves the reaction of 3,5-dichlorophenol with 2-amino-2-propanol in the presence of a Lewis acid catalyst. The reaction yields this compound as the final product. The synthesis of this compound 118,551 has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(3,5-Dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol 118,551 is widely used in scientific research to study the beta-2 adrenergic receptor. The beta-2 adrenergic receptor is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including bronchodilation, vasodilation, and lipolysis. This compound 118,551 is used to block the beta-2 adrenergic receptor and study its downstream signaling pathways.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenoxy)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2/c1-8(2)15-6-11(16)7-17-12-4-9(13)3-10(14)5-12/h3-5,8,11,15-16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLYVYAILTHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)

![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)

![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
![2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)
![2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid](/img/structure/B7557050.png)
![2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557057.png)
![2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557070.png)
![2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557072.png)
![2-[Cyclopropylmethyl-(5-methylfuran-2-carbonyl)amino]acetic acid](/img/structure/B7557083.png)
![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)
![2-[Cyclopropylmethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557090.png)